N-(4-Methoxypyridin-2-yl)benzamide
Description
N-(4-Methoxypyridin-2-yl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted pyridinyl group at the 2-position. Synthesized via a metal-free method involving oxidative cleavage of ketones, it achieves a yield of 77% and exhibits a melting point of 60–63°C . Key spectroscopic data include distinctive ¹H NMR signals at δ 9.88 (s, 1H, NH), 7.98 (s, 1H, pyridinyl-H), and 3.78 ppm (s, 3H, OCH₃), confirming its structure . Computational studies highlight its relevance in targeting neuropilin-1 (NRP-1), a receptor implicated in viral entry pathways, with a docking score > -8.2 kcal/mol, outperforming reference compounds like EG00229 (-6.6 kcal/mol) .
Properties
CAS No. |
62802-74-8 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(4-methoxypyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-7-8-14-12(9-11)15-13(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,16) |
InChI Key |
NCEXCXGPAUUSLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Classical Amide Coupling Methods
Carbodiimide-Mediated Coupling
The most widely employed method for benzamide synthesis involves activating the carboxylic acid group of benzoic acid derivatives using carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In the presence of a catalyst like 4-dimethylaminopyridine (DMAP), the activated intermediate reacts with amines to form amides. For N-(4-Methoxypyridin-2-yl)benzamide, this would entail:
- Activation : Benzoyl chloride or 4-substituted benzoic acid is treated with DCC in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.
- Nucleophilic Attack : 4-Methoxypyridin-2-amine is introduced to the activated intermediate, facilitating amide bond formation at room temperature or under mild reflux.
- Workup : The reaction is quenched with water, and the crude product is purified via recrystallization or column chromatography.
Yields for analogous reactions range from 60–85%, depending on the steric and electronic properties of the substrates. For instance, N-(pyridin-2-yl)benzamide derivatives synthesized via this method achieved 75% yield after recrystallization from ethanol.
Active Ester Formation
Alternative activation strategies employ mixed carbonates or pentafluorophenyl esters. For example, reacting benzoic acid with pentafluorophenyl trifluoroacetate generates a highly reactive ester, which subsequently reacts with 4-methoxypyridin-2-amine in dimethylformamide (DMF). This method avoids the formation of insoluble dicyclohexylurea byproducts, simplifying purification.
Electrochemical Synthesis
Recent advances in green chemistry have introduced electrochemical methods for amide bond formation. A protocol adapted from the synthesis of N-(pyridin-2-yl)benzimidoyl cyanides involves an undivided electrochemical cell with a graphite anode and platinum cathode.
Procedure:
- Reaction Setup : A mixture of benzoic acid (1 eq), 4-methoxypyridin-2-amine (1.2 eq), and tetrabutylammonium tetrafluoroborate (nBu4NBF4, 0.1 M) in acetonitrile/water (9:1 v/v) is degassed under argon.
- Electrolysis : Conducted at constant current (4 mA, 1.25 mA·cm⁻²) for 5 hours at room temperature.
- Workup : The solvent is evaporated, and the residue is extracted with diethyl ether, washed with brine, and purified via flash chromatography.
This method offers a solvent-efficient pathway with moderate yields (40–55%) and eliminates the need for stoichiometric coupling reagents.
Alternative Synthetic Routes
Coupling Reagent-Assisted Synthesis
Modern coupling reagents such as hexafluorophosphate benzotriazole tetramethyluronium (HBTU) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) enhance reaction efficiency. For example, HATU-mediated coupling of 4-methoxy-2-aminopyridine with benzoic acid in DMF and N,N-diisopropylethylamine (DIPEA) achieves 80–90% conversion within 2 hours at room temperature.
Microwave-Assisted Synthesis
Microwave irradiation accelerates amide formation by reducing reaction times from hours to minutes. A representative procedure involves heating a mixture of benzoic acid, 4-methoxypyridin-2-amine, and propylphosphonic anhydride (T3P) in DMF at 100°C for 15 minutes, yielding 70–75% product after aqueous workup.
Purification and Characterization
Crude this compound is typically purified via:
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.
- Column Chromatography : Silica gel with eluents such as ethyl acetate/hexane (3:7 v/v) resolves unreacted starting materials and byproducts.
Characterization Data:
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide-Mediated | DCC, DMAP, DCM, rt | 60–85 | High yield, well-established | Byproduct removal required |
| Electrochemical | nBu4NBF4, MeCN/H2O, 4 mA, 5 h | 40–55 | Solvent-efficient, green chemistry | Moderate yield |
| HATU-Assisted | HATU, DIPEA, DMF, rt | 80–90 | Rapid, high conversion | Cost of reagents |
| Microwave | T3P, DMF, 100°C, 15 min | 70–75 | Fast, energy-efficient | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxypyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-(4-Hydroxypyridin-2-yl)benzamide.
Reduction: Formation of N-(4-Methoxypyridin-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Studied for its potential anti-tubercular activity against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of N-(4-Methoxypyridin-2-yl)benzamide varies depending on its application. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, preventing them from coordinating activities such as biofilm formation . In anti-tubercular applications, it may inhibit specific enzymes or pathways essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Incorporates a 3,4-dimethoxyphenethyl group instead of the pyridinyl moiety.
- Properties : Higher melting point (90°C) due to increased rigidity from the ethyl linker and additional methoxy groups .
- Synthesis : Achieved via direct amidation with 80% yield, comparable to N-(4-Methoxypyridin-2-yl)benzamide’s 77% yield .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structure : Features bromo and nitro substituents on the benzamide and phenyl rings, respectively.
- Crystallography: Exhibits two molecules per asymmetric unit, contrasting with the simpler mono-molecular structure of this compound .
Pyridinyl Substituent Variations
N-(Pyridin-2-yl)-benzamide
- Structure : Lacks the 4-methoxy group on the pyridine ring.
- Synthesis: Utilizes a bimetallic Fe₂Ni-BDC catalyst, demonstrating higher efficiency in amidation reactions compared to monometallic frameworks .
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
- Structure : Replaces the methoxy group with a methyl group and introduces a thiourea moiety.
Amide Group Modifications
N-(4-Methoxypyridin-2-yl)-2-(naphthalen-2-yl) acetamide (UGS)
N-(4-Methoxypyridin-2-yl)pivalamide
- Structure : Replaces benzamide with a bulkier pivaloyl group.
- Impact : The steric hindrance from the tert-butyl group likely reduces solubility and binding efficiency compared to the planar benzamide derivative .
Data Table: Comparative Analysis of Key Compounds
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